molecular formula C14H10N6O4S3 B2517426 3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-66-0

3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2517426
CAS RN: 392299-66-0
M. Wt: 422.45
InChI Key: CBZQVEYILUKCKD-UHFFFAOYSA-N
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Description

The compound 3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative that includes a thiadiazole scaffold, which is known for its significant biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds, such as those in the first paper, involves the creation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation, which is a technique known for reducing reaction times and improving yields . While the exact synthesis of this compound is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds was confirmed using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds, including the one .

Chemical Reactions Analysis

The second paper discusses the reactivity of a related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce a thioketene intermediate. This intermediate can further react with nucleophiles to form various heterocyclic compounds . This suggests that the compound may also undergo similar reactions, given the presence of a thiadiazole ring and a nitro group.

Physical and Chemical Properties Analysis

The first paper provides an evaluation of the synthesized compounds' anticancer activity, which indicates that the compounds exhibit promising activity against several human cancer cell lines . Additionally, a molecular docking study was performed to predict the mechanism of action, and ADMET properties were predicted, showing good oral drug-like behavior . These findings suggest that this compound may also possess similar biological activities and properties.

Scientific Research Applications

Anti-Parasitic Applications

The compound has been evaluated for its in vitro and in vivo giardicidal activity. The study found that the compound inhibited the growth of Giardia lamblia trophozoites more effectively than the conventional drug metronidazole. Additionally, it displayed favorable selectivity and less cytotoxicity compared to metronidazole, making it a promising candidate for treating infections caused by intestinal and systemic parasites. The pharmacokinetic behavior of the compound suggests a substantial bioavailability, prolonged half-life, and a large distribution volume, indicating potential for effective therapeutic application (Valladares-Méndez et al., 2014).

Diuretic Activity

The 1,3,4-thiadiazole nucleus in the compound structure indicates potential for diuretic activity. A related study synthesized derivatives of 1,3,4-thiadiazoles and evaluated their diuretic activity. It was observed that the derivatives increased urinary excretion of water and electrolytes, with significant activity noted for specific substituted derivatives. This suggests the potential of the 1,3,4-thiadiazole nucleus, a part of the compound , to act as a diuretic agent (Ergena et al., 2022).

Antioxidant and Neuroprotective Applications

Thiadiazole derivatives have been evaluated for their antioxidant properties and their potential to prevent ethanol-induced oxidative stress in the liver and brain tissues. The study indicated that specific condensed thiazolo-triazole compounds could help control ethanol-induced oxidative stress selectively in organs, hinting at the possible antioxidant or protective role of such compounds in neurological and hepatic health (Aktay et al., 2005).

properties

IUPAC Name

3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O4S3/c21-10(16-12-15-4-5-25-12)7-26-14-19-18-13(27-14)17-11(22)8-2-1-3-9(6-8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZQVEYILUKCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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